![molecular formula C22H30N6O B2410247 (1s,3s)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide CAS No. 1021061-01-7](/img/structure/B2410247.png)

(1s,3s)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

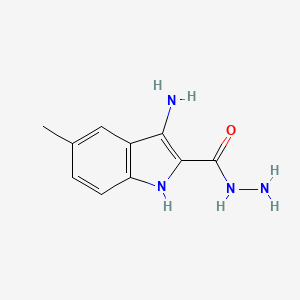

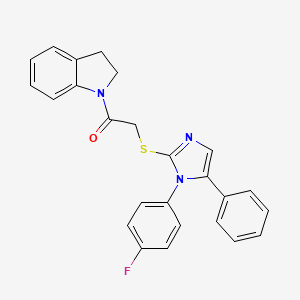

The compound is a derivative of 1-H-pyrazole-3-carboxamide . It is part of a series of derivatives that have been designed and synthesized, exhibiting excellent FLT3 and CDK inhibition and antiproliferative activities . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .

Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Applications De Recherche Scientifique

Synthesis and Characterization

A series of 1-adamantanecarboxamides was synthesized to explore their potency as selective 5-HT2 receptor antagonists, demonstrating high affinity and selectivity for these receptors. This research highlights the potential therapeutic applications of adamantane derivatives in treating conditions mediated by 5-HT2 receptors (Fujio et al., 2000).

Medicinal Chemistry Applications

The synthesis of adamantane-1-carboxamide derivatives, like Adatanserin, through a facile method shows the importance of adamantane in drug development. These processes highlight the adaptability of adamantane structures for creating compounds with potential medicinal applications (Su et al., 2011).

Polymer Science Applications

Adamantane and its derivatives have been used to synthesize new polyamides with high thermal stability and specific physical properties. These polymers exhibit medium inherent viscosities, high tensile strengths, and glass transition temperatures, indicating their potential use in high-performance materials (Chern et al., 1998).

Anticancer and Anti-inflammatory Activities

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research provides insights into the structural requirements for the biological activity of pyrazolopyrimidines, pointing to the therapeutic potential of adamantane derivatives in cancer and inflammation treatment (Rahmouni et al., 2016).

Antimicrobial Applications

Research on adamantane derivatives, such as N-(2-adamantyl)-N'-(5-arylhydrazono-6-methyl-4-oxopyrimidin-2-yl) guanidines, demonstrates their potential as antimicrobial agents. These compounds have shown notable bacteriostatic effects against various bacterial strains, indicating their potential use in developing new antimicrobial treatments (Kadi et al., 2007).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O/c29-21(22-10-15-7-16(11-22)9-17(8-15)12-22)23-3-6-28-20-18(13-26-28)19(24-14-25-20)27-4-1-2-5-27/h13-17H,1-12H2,(H,23,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHKCQBEWJZVLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-ethanone dihydrochloride](/img/no-structure.png)

![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410176.png)

![1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2410178.png)

![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)